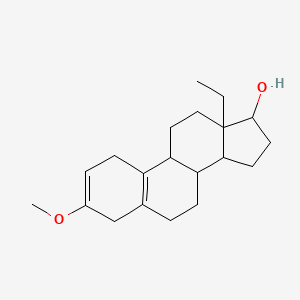
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is a synthetic organic compound with a complex structure It belongs to the class of steroids, which are characterized by a specific arrangement of carbon atoms forming multiple rings
Vorbereitungsmethoden
The synthesis of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the core structure: The core steroid structure is synthesized through a series of cyclization reactions.
Introduction of functional groups: Specific functional groups, such as the ethyl and methoxy groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Analyse Chemischer Reaktionen
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: It is used in studies related to hormone function and receptor binding.
Industry: It can be used in the synthesis of other complex organic molecules and as a starting material for the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological processes. The pathways involved may include signal transduction cascades and transcriptional regulation.
Vergleich Mit ähnlichen Verbindungen
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol can be compared with other similar steroid compounds, such as:
Testosterone: A natural steroid hormone with a similar core structure but different functional groups.
Estradiol: Another natural steroid hormone with a similar core structure but different functional groups.
Methandrostenolone: A synthetic anabolic steroid with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAZBPXLWEBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

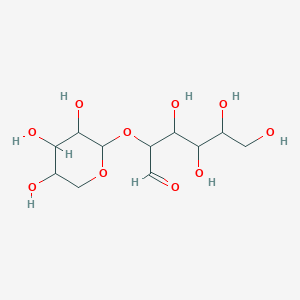


![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
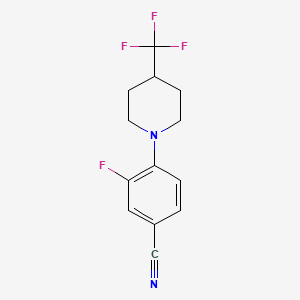
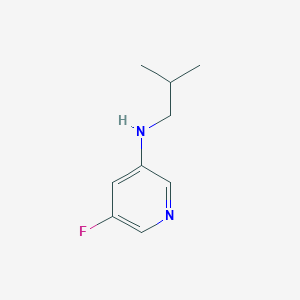
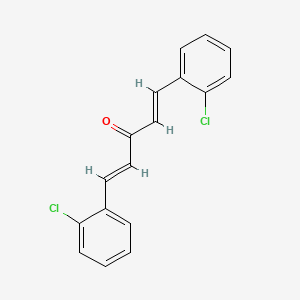
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)
